Norfenfluramine hydrochloride

Description

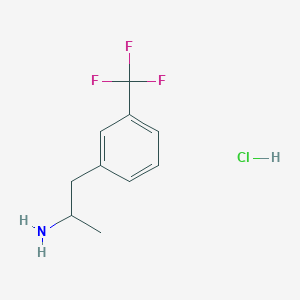

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986561 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-18-7 | |

| Record name | Norfenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norfenfluramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action of Norfenfluramine Hydrochloride

Norepinephrine and Dopamine System Modulation

Norfenfluramine (B1679916) significantly impacts the norepinephrine and dopamine systems through its interaction with their respective transporters and its activity as a monoamine releasing agent. wikipedia.orgnih.gov

Norfenfluramine is a potent substrate for the norepinephrine transporter (NET). nih.gov This interaction leads to the release of norepinephrine from nerve terminals. In vitro studies using synaptosomes have demonstrated that (+)-norfenfluramine is a more potent norepinephrine releasing agent than its parent compound, (+)-fenfluramine. nih.gov The EC50 value for (+)-norfenfluramine-induced release of [3H]NE is 73 nM, compared to 302 nM for (+)-fenfluramine. nih.gov This indicates a higher affinity of norfenfluramine for the norepinephrine transporter. The release of norepinephrine into the synapse is at least partially mediated by the norepinephrine transporters. nih.gov

Norfenfluramine also interacts with the dopamine transporter (DAT), leading to the release of dopamine. nih.gov While it is a potent dopamine releasing agent, its potency in this regard is lower than its effect on norepinephrine. sigmaaldrich.com In vivo microdialysis experiments in rats have shown that intravenous administration of (+)-norfenfluramine elevates extracellular levels of dopamine in the frontal cortex. nih.gov This effect on dopamine levels can be counteracted by pretreatment with a norepinephrine uptake inhibitor, suggesting that the dopamine release evoked by (+)-norfenfluramine is at least partly mediated through norepinephrine transporters. nih.gov

Norfenfluramine functions as a serotonin-norepinephrine releasing agent (SNRA). wikipedia.org Both of its enantiomers, dexnorfenfluramine and levonorfenfluramine, are active as monoamine releasing agents, with dexnorfenfluramine being the more potent of the two. wikipedia.org Compared to fenfluramine (B1217885), norfenfluramine has a similar potency as a serotonin (B10506) releaser but is substantially more potent as a releaser of both norepinephrine and dopamine. wikipedia.org

| Compound | [3H]5-HT Release EC50 (nM) | [3H]NE Release EC50 (nM) |

|---|---|---|

| (+)-Fenfluramine | 52 | 302 |

| (-)-Fenfluramine | 147 | - |

| (+)-Norfenfluramine | 59 | 73 |

| (-)-Norfenfluramine | 287 | - |

Sigma-1 Receptor Modulation

Recent research has identified norfenfluramine's activity at the sigma-1 receptor as a key component of its pharmacological profile.

Norfenfluramine acts as an antagonist at the sigma-1 receptor. drugbank.comnih.govresearchgate.netnih.gov This antagonistic activity has been demonstrated by its ability to disrupt the association of the sigma-1 receptor with other proteins. nih.govresearchgate.netnih.govresearchgate.net Specifically, both fenfluramine and norfenfluramine have been shown to disrupt the regulatory association of the sigma-1 receptor with the NR1 subunits of the NMDA receptor. nih.govresearchgate.netnih.gov This effect is consistent with the actions of other known sigma-1 receptor antagonists. nih.govresearchgate.netnih.gov

The antagonistic effect of norfenfluramine on sigma-1 receptors has a direct impact on the regulation of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netnih.gov The sigma-1 receptor normally forms a complex with the NR1 subunit of the NMDA receptor. nih.govresearchgate.netnih.govresearchgate.net By disrupting this association, norfenfluramine allows for the binding of calcium-regulated calmodulin (CaM) to the NR1 subunit. nih.govresearchgate.netnih.gov The binding of CaM can then inhibit the calcium influx through the NMDA receptor channel. nih.govnih.gov This modulation of NMDA receptor activity is a significant aspect of norfenfluramine's mechanism of action. In vitro studies have quantified this disruptive effect, with (+)-norfenfluramine showing a high potency in diminishing the NR1-σ1R association. nih.govresearchgate.net

| Compound | ED50 (pM) |

|---|---|

| (+)-Fenfluramine | 170 |

| (+)-Norfenfluramine | 50 |

Trace Amine-Associated Receptor 1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is involved in modulating the activity of monoaminergic systems, including dopamine, norepinephrine, and serotonin. Agonism at this receptor has been identified as a potential therapeutic target for various neuropsychiatric disorders.

Norfenfluramine has been identified as an agonist of the human TAAR1. The activity of norfenfluramine at this receptor is stereoselective, meaning the different enantiomers (isomers that are mirror images of each other) exhibit varying degrees of efficacy. Specifically, research has indicated that dexnorfenfluramine, the dextrorotatory enantiomer, acts as a very weak partial agonist at the human TAAR1. In contrast, the levorotatory enantiomer, levonorfenfluramine, has been reported to be inactive at this receptor.

Detailed research findings have provided some insight into the functional activity of dexnorfenfluramine. In one study, at a concentration of 10,000 nM, dexnorfenfluramine elicited a response that was 43% of the maximum possible response at the human TAAR1, confirming its role as a partial agonist. However, specific binding affinity (Ki) and potency (EC50) values for norfenfluramine hydrochloride at the human TAAR1 are not extensively reported in publicly available literature, which limits a more detailed quantitative analysis of its interaction with this receptor.

Interactive Data Table: TAAR1 Agonist Activity of Norfenfluramine Enantiomers

| Compound | Receptor | Species | Activity | Efficacy | Concentration (nM) |

| Dexnorfenfluramine | TAAR1 | Human | Very Weak Partial Agonist | 43% of maximum | 10,000 |

| Levonorfenfluramine | TAAR1 | Human | Inactive | - | - |

Metabolism and Pharmacokinetics of Norfenfluramine Hydrochloride

Biotransformation Pathways of Fenfluramine (B1217885) to Norfenfluramine (B1679916)

The conversion of fenfluramine to norfenfluramine is a critical step in its metabolism, primarily occurring through N-de-ethylation. Once formed, norfenfluramine itself is subject to further metabolic changes.

The principal metabolic pathway for fenfluramine is N-de-ethylation, which results in the formation of its major active metabolite, norfenfluramine. nih.gov This process involves the removal of an ethyl group from the nitrogen atom of the fenfluramine molecule. researchgate.net This biotransformation is extensive, and studies have shown that after the administration of fenfluramine, norfenfluramine can be found in the brain at higher concentrations and persists for a longer duration than the parent compound in some species. oup.com The conversion is stereoselective in certain species, such as rats and mice, where the l-isomer of fenfluramine is preferentially N-de-ethylated over the d-isomer. drugbank.com

Following its formation, norfenfluramine undergoes further metabolism. In human liver microsomes, norfenfluramine is subject to N-oxygenation. nih.gov Other potential metabolic pathways for norfenfluramine include the formation of N-hydroxynorfenfluramine, 1-(3-trifluoromethyl-phenyl)-propan-2-one, and 1-(3-trifluoromethyl-phenyl)-propan-2-ol. drugbank.com In non-human species such as rats and dogs, the metabolism is more extensive, with norfenfluramine being further metabolized through processes including hydroxylation, dehydrogenation, and glucuronidation, pathways not observed in human test systems. nih.gov The low urinary excretion of norfenfluramine suggests that it is extensively metabolized before elimination.

Cytochrome P450 Enzyme Involvement in Metabolism

The metabolism of fenfluramine to norfenfluramine is mediated by the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.netnih.gov A specific set of these enzymes is responsible for the N-de-ethylation process, with several isoforms playing either major or minor roles.

Several CYP450 isoforms have been identified as the primary drivers of fenfluramine's conversion to norfenfluramine. Reaction phenotyping studies and experiments using selective inhibitors have demonstrated that CYP1A2, CYP2B6, and CYP2D6 are the major enzymes involved in this metabolic step. researchgate.netnih.gov In vitro studies with recombinant human CYP enzymes have shown that CYP2D6, in particular, exhibits high activity in metabolizing fenfluramine, followed by CYP2C19 and CYP1A2. nih.gov The metabolism of norfenfluramine itself is also mediated by multiple enzymes, with studies showing that rCYP1A2, rCYP2B6, rCYP2C19, and rCYP2D6 each contribute to its metabolism. nih.gov

Table 1: Cytochrome P450 Isoforms in Fenfluramine Metabolism

This interactive table summarizes the roles of various CYP450 isoforms in the metabolism of fenfluramine to norfenfluramine.

| Role in Metabolism | Cytochrome P450 Isoform |

| Major Isoforms | CYP1A2 |

| CYP2B6 | |

| CYP2D6 | |

| CYP2C19 | |

| Minor Isoforms | CYP2C9 |

| CYP3A4/5 |

Inter-species Variability in Norfenfluramine Metabolism

Significant variability in the metabolism of fenfluramine and the pharmacokinetics of norfenfluramine exists between different species, including humans, rats, dogs, and mice. drugbank.comnih.gov These differences are apparent in the rate of metabolism, the stereoselectivity of the reactions, and the profile of metabolites produced.

In rats and mice, the N-de-ethylation of fenfluramine is stereoselective, with a preference for the l-isomer, leading to higher plasma and brain concentrations of l-norfenfluramine compared to its d-form. drugbank.com In contrast, slight or no differences are observed between the kinetic and metabolic profiles of the isomers in humans and dogs. drugbank.com The rate of fenfluramine elimination also varies, with humans showing a much slower elimination half-life compared to rats, dogs, and mice. drugbank.com

Metabolite profiling studies have revealed that while norfenfluramine is a common major metabolite across species, the subsequent metabolic pathways diverge. In vitro studies using liver microsomes detected only two metabolites (norfenfluramine and an N-oxygenation product) in humans, whereas seven were found in rats and six in dogs. nih.gov These additional metabolites in rats and dogs are the result of hydroxylation, dehydrogenation, and glucuronidation, which were not seen in human samples. nih.gov

Table 2: Interspecies Comparison of Fenfluramine Metabolism

This interactive table highlights key differences in fenfluramine metabolism across various species.

| Species | Key Metabolic Features | Elimination Half-Life (d-isomer) | Reference |

| Human | Slow elimination; slight to no stereoselectivity in N-de-ethylation; limited number of metabolites (norfenfluramine, N-oxygenation product). | ~17.8 hours | drugbank.comnih.gov |

| Rat | Faster elimination; stereoselective N-de-ethylation (l-isomer preferred); extensive metabolism with multiple metabolites. | ~2.6 hours | drugbank.comnih.gov |

| Dog | Faster elimination; slight to no stereoselectivity in N-de-ethylation; multiple metabolites formed. | ~2.5 hours | drugbank.comnih.gov |

| Mouse | Faster elimination; stereoselective N-de-ethylation (l-isomer preferred). | ~4.3 hours | drugbank.com |

Pharmacokinetic Profiles and Metabolite Exposure in Biological Systems

Norfenfluramine is the primary active metabolite of the drug fenfluramine. wikipedia.org The pharmacokinetic profile of norfenfluramine has been characterized in both animal models and human subjects, revealing key details about its accumulation, distribution, and elimination.

Studies in healthy volunteers who were administered d- and dl-fenfluramine for 15 days showed that steady-state concentrations of norfenfluramine were achieved within 4 to 8 days. nih.gov The concentrations of d-norfenfluramine were found to be approximately half those of its parent drug, d-fenfluramine, while its elimination half-life was almost twice as long. nih.gov Furthermore, steady-state concentrations of l-norfenfluramine were consistently about 40-50% higher than those of the d-isomer, with a comparably longer half-life. nih.gov

Population pharmacokinetic (PPK) modeling has been used to further characterize the systemic exposure to norfenfluramine in specific patient populations, such as those with Lennox-Gastaut syndrome (LGS). aesnet.org In patients treated with 0.7 mg/kg/day of fenfluramine, the geometric mean for norfenfluramine's apparent clearance (CL/F) was 36.0 L/h and the apparent volume of distribution at steady state (Vss/F) was 768 L. aesnet.org

Research in rats provides insight into the distribution of norfenfluramine enantiomers in different biological systems. Following intraperitoneal administration, brain concentrations of norfenfluramine were found to be approximately 20-fold higher than in plasma, indicating significant penetration of the blood-brain barrier. researchgate.net To date, the first comprehensive report on the pharmacokinetics of individually administered norfenfluramine enantiomers in any species was conducted in rats. ovid.com

Below is a summary of key pharmacokinetic parameters for Norfenfluramine.

| Parameter | Value | Species/Population | Notes |

|---|---|---|---|

| Time to Steady State | 4-8 days | Healthy Volunteers | Following repeated dosing of parent drug fenfluramine. nih.gov |

| d-Norfenfluramine Half-life | ~2x longer than d-fenfluramine | Healthy Volunteers | Relative to parent compound. nih.gov |

| l-Norfenfluramine Steady State Concentration | 40-50% higher than d-isomer | Healthy Volunteers | Comparison between enantiomers. nih.gov |

| Apparent Clearance (CL/F) | 36.0 L/h (geometric mean) | LGS Patients | Following 0.7 mg/kg/day fenfluramine dose. aesnet.org |

| Apparent Volume of Distribution (Vss/F) | 768 L (geometric mean) | LGS Patients | Following 0.7 mg/kg/day fenfluramine dose. aesnet.org |

| Brain vs. Plasma Concentration | ~20-fold higher in brain | Rats | Demonstrates CNS penetration. researchgate.net |

Drug-Drug Interaction Potential via Metabolic Pathways and Transporters

The potential for norfenfluramine to act as a perpetrator or victim of drug-drug interactions (DDIs) has been evaluated through in vitro studies assessing its effects on cytochrome P450 (CYP) enzymes and drug transporters.

As a perpetrator, in vitro assessments show that norfenfluramine is a direct inhibitor of CYP2D6, with a reported IC₅₀ of 16 µM. nih.govnih.gov However, it did not cause substantial inhibition of several other key metabolic enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5. nih.govnih.gov Additionally, no time- or metabolism-dependent inhibition of CYP450 enzymes by norfenfluramine was observed. nih.govresearcher.life In studies of enzyme induction, norfenfluramine was found to induce CYP2B6 (up to 2.0-fold) and CYP3A4 (3.6- to 4.8-fold), but not CYP1A2. nih.govresearcher.life Despite these findings, mechanistic static pharmacokinetic models predict that at clinically relevant doses, neither CYP450 inhibition nor induction by norfenfluramine is likely to be clinically significant. nih.govnih.gov

Regarding drug transporters, norfenfluramine was found to inhibit the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1), with IC₅₀ values of 5.2 µM and 4.6 µM, respectively. nih.govresearcher.life However, these inhibitory concentrations are generally higher than what is achievable in clinical practice. nih.gov In vitro studies have concluded that neither fenfluramine nor its metabolite norfenfluramine is a substrate for the drug transporters tested. nih.gov

As a victim of DDIs, the exposure to norfenfluramine is highly dependent on the metabolism of its parent compound, fenfluramine. Fenfluramine is metabolized to norfenfluramine primarily by CYP1A2, CYP2B6, and CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4/5. researchgate.netnih.govdrugs.com Consequently, co-administration of fenfluramine with drugs that strongly inhibit or induce these enzymes can alter plasma concentrations of both fenfluramine and norfenfluramine. For example, co-administration with stiripentol (B1682491) and clobazam, which inhibit CYP enzymes, leads to increased fenfluramine concentrations and decreased norfenfluramine concentrations. rxlist.com Similarly, co-administration with cannabidiol, an inhibitor of several CYPs, increased fenfluramine exposure while lowering norfenfluramine exposure. fda.gov Conversely, strong inducers of CYP1A2 and CYP2B6 would be expected to decrease plasma levels of fenfluramine. rxlist.com

The following table summarizes the in vitro interaction potential of norfenfluramine.

| Pathway/Target | Effect | Finding (IC₅₀ / Fold Induction) | Clinical Relevance Prediction |

|---|---|---|---|

| CYP2D6 Inhibition | Direct Inhibitor | 16 µM | Unlikely to be clinically relevant. nih.govresearcher.life |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4/5 Inhibition | No substantial inhibition | N/A | Unlikely to be a perpetrator via these pathways. nih.gov |

| CYP2B6 Induction | Inducer | Up to 2.0-fold | Unlikely to be clinically relevant. nih.govresearcher.life |

| CYP3A4 Induction | Inducer | 3.6- to 4.8-fold | Unlikely to be clinically relevant. nih.govresearcher.life |

| CYP1A2 Induction | No induction | N/A | No effect. nih.gov |

| OCT2 Inhibition | Inhibitor | 5.2 µM | Unlikely to be clinically relevant due to high concentration required. nih.govresearcher.life |

| MATE1 Inhibition | Inhibitor | 4.6 µM | Unlikely to be clinically relevant due to high concentration required. nih.govresearcher.life |

Neuropharmacological Research on Norfenfluramine Hydrochloride

Antiseizure Activity in Preclinical Models

Norfenfluramine (B1679916) hydrochloride has demonstrated notable antiseizure properties across a range of preclinical models. These studies are crucial in understanding its potential mechanisms and efficacy in seizure control.

Maximal Electroshock Seizure Models

In the maximal electroshock (MES) seizure model in mice, which is considered a model for generalized tonic-clonic seizures, norfenfluramine has shown significant anticonvulsant activity. aesnet.org Studies comparing racemic (d,l-) norfenfluramine with its individual enantiomers and with fenfluramine (B1217885) have found that all compounds were active in protecting mice against electrically induced seizures. nih.govnih.gov

The median effective doses (ED50) for norfenfluramine and its enantiomers in the mouse MES test were found to be comparable to those of fenfluramine, with values ranging between 5.1 and 14.8 mg/kg. nih.govmdpi.comresearchgate.netnih.gov This suggests a similar level of potency among these related compounds in this specific seizure model. nih.govmdpi.com Further research in rats also confirmed that all tested enantiomers of fenfluramine and norfenfluramine were effective in protecting against MES-induced seizures. nih.govresearchgate.net

One study noted that while d-norfenfluramine showed high potency, it was also associated with higher toxicity in the MES model. researchgate.net When administered intraperitoneally in mice, the time to peak seizure protection for d,l-norfenfluramine and l-norfenfluramine was observed at 4 hours after dosing. nih.gov

Table 1: Anticonvulsant Activity of Norfenfluramine and Related Compounds in the Mouse MES Test

| Compound | ED50 (mg/kg) | Time of Peak Effect (hours) |

|---|---|---|

| d,l-Norfenfluramine | 5.1 - 14.8 | 4 |

| l-Norfenfluramine | 5.1 - 14.8 | 4 |

| d-Norfenfluramine | 5.1 - 14.8 | 6 |

| d,l-Fenfluramine | 5.1 - 14.8 | 6 |

Audiogenic Seizure Models

The DBA/2 mouse model, which is susceptible to audiogenic (sound-induced) seizures, has been utilized to further evaluate the antiseizure activity of norfenfluramine. nih.gov In this model, norfenfluramine and its l-enantiomer demonstrated potent, dose-dependent protection against seizures. nih.gov

Research has shown that l-norfenfluramine is particularly potent in this model. mdpi.comnih.gov Based on ED50 values, l-norfenfluramine was found to be approximately 9 times more potent than racemic fenfluramine (1.2 mg/kg vs. 10.2 mg/kg) and 15 times more potent than l-fenfluramine (1.2 mg/kg vs. 17.7 mg/kg). nih.govmdpi.comresearchgate.netnih.gov The ED50 values for racemic norfenfluramine and l-norfenfluramine were nearly identical at 1.3 mg/kg and 1.2 mg/kg, respectively. nih.gov

Studies measuring the concentration of these compounds in the brain and plasma of DBA/2 mice found that brain concentrations were about 20-fold higher than in plasma. nih.govmdpi.comresearchgate.netnih.gov When potency was assessed based on brain effective concentration (EC50), l-norfenfluramine was 7 times more potent than d,l-fenfluramine and 13 times more potent than l-fenfluramine. nih.govmdpi.comnih.govresearchgate.net These findings suggest that in the audiogenic seizure model, the antiseizure activity of fenfluramine is likely attributable to its metabolites, including norfenfluramine. nih.govmdpi.comresearchgate.netnih.gov

Table 2: Comparative Potency in the DBA/2 Mouse Audiogenic Seizure Model

| Compound | ED50 (mg/kg) | Brain EC50 (ng/g) |

|---|---|---|

| l-Norfenfluramine | 1.2 | 1940 |

| d,l-Norfenfluramine | 1.3 | - |

| d,l-Fenfluramine | 10.2 | 13,200 |

| l-Fenfluramine | 17.7 | 25,400 |

Zebrafish Models of Epileptic Encephalopathies

Zebrafish models, particularly those with mutations in the scn1Lab gene, have been developed to study Dravet syndrome, a severe form of epileptic encephalopathy. nih.govresearchgate.net These models have been instrumental in assessing the antiepileptic activity of various compounds, including the enantiomers of norfenfluramine. nih.gov

Research using the scn1Lab mutant zebrafish has shown that (+)-norfenfluramine displayed significant antiepileptic effects, suggesting it is an active compound contributing to the clinical efficacy observed with fenfluramine. nih.govnih.gov The effects were measured by observing reductions in epileptiform locomotor activity and abnormal brain discharges. nih.gov In contrast, the results for (-)-norfenfluramine were less conclusive. nih.govnih.gov Studies also investigated the uptake kinetics and found that the nor-metabolite is taken up less than the parent fenfluramine compound in larval zebrafish heads. nih.gov

Comparative Efficacy of Enantiomers in Seizure Models

The comparative efficacy of the enantiomers of norfenfluramine has been a key area of investigation. In MES models in both rats and mice, the enantiomers of fenfluramine and norfenfluramine showed generally comparable anticonvulsant activity to the racemic mixtures. nih.govmdpi.comresearchgate.net

However, significant differences emerged in the audiogenic seizure model. As noted previously, l-norfenfluramine was markedly more potent than d,l-fenfluramine and l-fenfluramine based on both ED50 and brain EC50 values. nih.govmdpi.comresearchgate.netnih.gov The activity of l-norfenfluramine was found to be comparable to that of racemic norfenfluramine in this model. nih.gov

In zebrafish models of Dravet syndrome, (+)-norfenfluramine was shown to have significant antiepileptic effects, while the activity of (-)-norfenfluramine was less clear. nih.govnih.gov These findings highlight the stereoselective nature of norfenfluramine's antiseizure activity, with different enantiomers showing varying levels of potency depending on the preclinical model used. mdpi.comnih.gov

Central Nervous System Effects

The activity of norfenfluramine hydrochloride within the central nervous system extends to its interaction with key neurotransmitter systems, which is believed to be linked to its antiseizure mechanisms.

Impact on Brain Neurotransmitter Levels

Norfenfluramine is an active metabolite of fenfluramine and is known to interact with the serotonergic system. mdpi.com Research indicates that (+)-norfenfluramine stimulates the release of serotonin (B10506) (5-HT) and dopamine. nih.gov It acts on the vesicular storage pool of these neurotransmitters. nih.gov The serotonin-releasing potency of (+)-norfenfluramine in the hippocampus and hypothalamus was found to be similar to that of (+)-fenfluramine. nih.gov Its potency for releasing dopamine in the striatum was more than ten times lower than its potency for serotonin release. nih.gov

In a zebrafish model of Dravet syndrome, treatment with fenfluramine, which is metabolized to norfenfluramine, resulted in altered levels of certain neurotransmitters in head homogenates. frontiersin.org Specifically, a significant decrease in the concentrations of dopamine and noradrenaline was observed. frontiersin.org However, the levels of GABA and glutamate (B1630785) were not significantly altered by the treatment in this model. frontiersin.org The interaction with the serotonergic system and the modulation of dopamine and noradrenaline levels are considered important aspects of its central nervous system effects. frontiersin.org

Behavioral and Cognitive Research Implications

In the context of epilepsy research, norfenfluramine has shown significant anticonvulsant activity in various preclinical models. In the maximal electroshock seizure (MES) test in mice, norfenfluramine and its enantiomers demonstrated anticonvulsant effects. mdpi.com The compound's efficacy is particularly notable in models relevant to Dravet syndrome, a severe form of epilepsy. mdpi.comnih.gov In a zebrafish model of Dravet syndrome, norfenfluramine enantiomers were effective at inhibiting the behavioral (locomotor) manifestations of epileptic activity. mdpi.com

Research in audiogenic seizure models in DBA/2 mice has highlighted the potent effects of specific enantiomers. l-norfenfluramine was found to be nine times more potent than racemic fenfluramine and 15 times more potent than l-fenfluramine in this model. nih.govmdpi.com This suggests that the antiseizure activity of fenfluramine may be largely attributable to its metabolite, norfenfluramine. mdpi.com While direct clinical studies on norfenfluramine's cognitive effects are limited, research on its parent compound, fenfluramine, in patients with Dravet syndrome has shown improvements in behavior, cognition, and executive functions. nih.govnih.gov Given that norfenfluramine is the major active metabolite, it is hypothesized to contribute significantly to these therapeutic outcomes. wikipedia.org

Table 1: Anticonvulsant Activity of Norfenfluramine and Related Compounds in the Audiogenic Seizure Model in DBA/2 Mice

| Compound | ED₅₀ (mg/kg) | Brain EC₅₀ (ng/g) | Relative Potency (vs. d,l-fenfluramine) |

| d,l-fenfluramine | 10.2 | 13,200 | 1x |

| l-fenfluramine | 17.7 | 25,400 | ~0.6x |

| l-norfenfluramine | 1.2 | 1,940 | 9x |

Data sourced from studies in DBA/2 mice, a model for audiogenic seizures. ED₅₀ represents the median effective dose required to produce an anticonvulsant effect. EC₅₀ represents the median effective concentration in the brain. nih.govmdpi.com

Profile in Psychedelic-like Effects Research

The profile of norfenfluramine in research on psychedelic-like effects is complex, primarily due to its potent activity at serotonin 5-HT2 receptor subtypes, which are critically involved in the action of classic hallucinogens. wikipedia.org Norfenfluramine is a potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgnih.gov The 5-HT2A receptor, in particular, is the primary molecular target responsible for the psychoactive effects of psychedelic drugs like psilocybin and LSD.

Despite its potent 5-HT2A receptor agonism, norfenfluramine is generally described as non-hallucinogenic in humans. wikipedia.org However, there have been occasional reports of vivid hallucinogenic episodes in individuals who have taken large doses of its parent drug, fenfluramine. wikipedia.orgnih.gov These episodes, characterized by visual and other sensory hallucinations, suggest that at high concentrations, the metabolic conversion to norfenfluramine could potentially lead to psychedelic-like effects. nih.gov

In preclinical behavioral studies, which serve as a proxy for assessing psychedelic potential, dexnorfenfluramine (the d-enantiomer) has been shown to produce the head-twitch response (HTR) in rodents. wikipedia.org The HTR is a widely accepted behavioral model used to predict the hallucinogenic potential of substances in humans, as its mechanism is directly linked to 5-HT2A receptor activation. This finding indicates that norfenfluramine possesses the requisite pharmacological activity at the 5-HT2A receptor to induce a biological response associated with psychedelics, even though manifest hallucinogenic effects are not a typical feature of its profile at therapeutic concentrations.

Table 2: Norfenfluramine Affinity and Activity at Serotonin 5-HT₂ Receptor Subtypes

| Receptor Subtype | Affinity (Kᵢ) | Functional Activity |

| 5-HT₂ₐ | Moderate Affinity | Agonist |

| 5-HT₂ₑ | High Affinity (10 to 50 nmol/L) | Full Agonist |

| 5-HT₂ | High Affinity | Full Agonist |

Data compiled from in vitro receptor binding and functional assays. nih.govfda.gov

Cardiovascular Toxicology and Mechanisms of Adverse Effects

Serotonin (B10506) 5-HT2B Receptor Mediated Valvulopathy

A substantial body of evidence indicates that the valvular heart disease associated with fenfluramine (B1217885) is not caused by the parent drug but by its metabolite, norfenfluramine (B1679916), through the activation of serotonin 5-HT2B receptors located on heart valve interstitial cells. nih.govnih.gov This interaction is considered the principal mechanism for the development of a specific type of valvular heart disease characterized by restrictive valvular regurgitation. nih.govnih.gov Norfenfluramine demonstrates a high affinity for 5-HT2B receptors, and its agonist activity at this site is the key initiating step in the pathogenesis of the observed valvulopathy. nih.govunc.edu

Myofibroblast Proliferation and Cardiac Fibrosis

The stimulation of 5-HT2B receptors by norfenfluramine is known to induce fibroblast mitogenesis, a process that contributes directly to valvular lesions. nih.gov This leads to the proliferation and stimulation of valvular interstitial cells (VICs). nih.govnih.gov Activation of the 5-HT2B receptor on VICs triggers a cascade of events that promotes their differentiation into activated myofibroblasts. nih.govnih.gov These myofibroblasts are characterized by the expression of alpha-smooth muscle actin and are prolific producers of extracellular matrix components, such as collagen. nih.govresearchgate.net The excessive accumulation of these cells and the subsequent deposition of extracellular matrix result in cardiac fibrosis, leading to the thickening and stiffening of valve leaflets, a histopathological feature indistinguishable from that seen in carcinoid heart disease. nih.govsochob.cl This fibroproliferative response ultimately impairs valve function and leads to regurgitation. nih.govnih.gov Studies using 5-HT2B receptor antagonists have demonstrated the ability to prevent myofibroblast differentiation and subsequent fibrotic responses, both in vitro and in vivo, underscoring the critical role of this receptor in cardiac fibrosis. nih.govsemanticscholar.org

Molecular Determinants of 5-HT2B Receptor Interaction

The specific interaction between norfenfluramine and the 5-HT2B receptor has been investigated at the molecular level to understand its subtype selectivity. Research has identified that van der Waals (vdW) interactions between specific amino acid residues of the receptor and the chemical structure of norfenfluramine are crucial for its high-affinity binding. nih.gov Mutagenesis studies have implicated the amino acid residue Val2.53 in the binding of S-(+)-norfenfluramine to the 5-HT2B receptor. nih.gov The alpha-methyl group on the norfenfluramine molecule plays a significant role in these vdW interactions, contributing to the ligand's potent and selective pharmacology at the 5-HT2B receptor compared to other 5-HT2 subtypes like 5-HT2A and 5-HT2C. nih.gov Modifications to this alpha-methyl group, such as its removal or replacement with a larger alpha-ethyl substituent, have been shown to significantly reduce binding affinity for the 5-HT2B receptor, highlighting its importance in the drug-receptor interaction that leads to cardiotoxicity. nih.gov

Signal Transduction Pathways Linked to Mitogenesis

Upon binding of norfenfluramine to the 5-HT2B receptor, a G protein-coupled receptor, several downstream signal transduction pathways are activated, culminating in a mitogenic response. nih.govnih.gov One of the primary pathways involves the activation of phospholipase C (PLC) by the dissociated G-proteins. nih.gov PLC activation leads to the hydrolysis of inositol (B14025) phosphates and the generation of second messengers, including diacylglycerol (DAG) and an increase in intracellular calcium (Ca2+). nih.govnih.gov These events, in turn, activate protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, both of which are strongly linked to cell proliferation and mitogenesis. nih.govnih.gov Another critical pathway involves the activation of the transforming growth factor-beta (TGF-β) signaling pathway, a key mediator of fibrosis. nih.govmdpi.com Activation of the 5-HT2B receptor can lead to the upregulation of TGF-β1, which then signals through its own receptors and intracellular proteins (SMADs) to promote the transcription of genes involved in myofibroblast proliferation and extracellular matrix synthesis. nih.govmdpi.com

Pulmonary Hypertension Association

Norfenfluramine exposure is a well-established risk factor for the development of pulmonary hypertension (PH), specifically pulmonary arterial hypertension (PAH). nih.goversnet.orgnih.gov As the active metabolite of fenfluramine and its derivatives like benfluorex, norfenfluramine has been implicated in numerous cases of drug-induced PAH. researchgate.netersnet.org The underlying mechanism is believed to involve the mitogenic effects of serotonin on pulmonary artery smooth muscle cells and adventitial fibroblasts, promoting pulmonary vascular remodeling. ersnet.org This pathological remodeling leads to a narrowing of the pulmonary arteries, increased pulmonary vascular resistance, and consequently, elevated pulmonary artery pressure. ersnet.orgnih.gov Studies have shown that patients with fenfluramine-associated PAH share similar clinical, hemodynamic, and even genetic features with those suffering from idiopathic PAH. nih.gov

In vitro and In vivo Models for Cardiotoxicity Assessment

A variety of experimental models have been employed to investigate and characterize the cardiotoxicity of norfenfluramine.

In vitro models are crucial for elucidating the molecular and cellular mechanisms of toxicity. These include:

Recombinant Receptor Assays: Cells expressing cloned human 5-HT2B receptors are used to determine the binding affinity and functional agonist activity of norfenfluramine and its enantiomers. nih.govunc.edu These assays confirmed that norfenfluramine is a potent and full agonist at the 5-HT2B receptor. unc.edu

Isolated Cardiac Preparations: Tissues such as papillary muscles, Purkinje fibers, and atria isolated from animal hearts (e.g., guinea pigs) are used to study the direct effects of the compound on cardiac muscle contractility and electrical activity. nih.gov

Isolated Ventricular Myocytes: The patch-clamp technique on single heart muscle cells (cardiomyocytes) allows for detailed investigation of the compound's effects on specific ion channels, such as sodium channels, which can contribute to cardiotoxicity. nih.gov

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These models are increasingly used to screen for chemical cardiotoxic potential, including proarrhythmic risks, in a human-relevant context. researchgate.netaltex.org

In vivo models , primarily using rodents, are essential for understanding the systemic effects and the development of pathology over time.

Rat Models: Sprague-Dawley rats have been used to model fenfluramine-induced cardiac valvulopathy. Administration of the drug leads to histopathological changes in the heart valves that mimic those seen in humans. researchgate.net These models are valuable for studying the progression of fibrosis and for testing potential therapeutic interventions. Animal models have also been instrumental in linking 5-HT2B receptor antagonists to the reduction of right ventricular fibrosis and the prevention of pressure overload-induced heart failure. semanticscholar.orgnih.gov

Interactive Data Table: In Vitro Models for Cardiotoxicity Assessment

| Model Type | Application | Key Findings for Norfenfluramine |

|---|---|---|

| Recombinant 5-HT2B Receptor Assays | Determine binding affinity and functional activity | High affinity and potent agonist activity at the 5-HT2B receptor. nih.govunc.edu |

| Isolated Cardiac Preparations | Study effects on contractility and electrophysiology | Direct effects on cardiac muscle function. nih.gov |

| Isolated Ventricular Myocytes | Investigate specific ion channel effects | Can alter ion channel function, contributing to toxicity. nih.gov |

| hiPSC-Derived Cardiomyocytes | Screen for human-relevant cardiotoxicity | Provides a platform to assess proarrhythmic potential. researchgate.netaltex.org |

Cellular and Ion Channel Level Effects

Serotonin Receptor-Mediated Effects

The most significant mechanism underlying norfenfluramine's cardiotoxicity is its potent agonist activity at serotonin 5-HT2B receptors. madinamerica.comnih.gov Norfenfluramine isomers exhibit a high affinity for the human 5-HT2B receptor, binding with Ki values in the nanomolar range. madinamerica.com Functionally, they act as partial to full agonists at this receptor. madinamerica.comresearchgate.net This activation of 5-HT2B receptors, which are expressed on cardiac valvular interstitial cells, is the key initiating step in the development of valvular heart disease. nih.govnih.gov Receptor stimulation triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which promotes the proliferation of these cells, leading to valvular thickening and regurgitation. nih.gov

Norfenfluramine also demonstrates functional activity at other 5-HT2 receptor subtypes. It is a full agonist at 5-HT2C receptors and a partial agonist at 5-HT2A receptors. madinamerica.com The interaction with 5-HT2A receptors has direct cardiovascular consequences. nih.govnih.gov Studies have shown that (+)-norfenfluramine induces potent, concentration-dependent contraction of arterial smooth muscle, an effect mediated by the direct activation of 5-HT2A receptors, not by the release of endogenous serotonin. nih.govnih.gov This vasoconstrictive action contributes to increases in blood pressure. nih.govnih.gov

Table 1: Functional Activity of Norfenfluramine at Human Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Affinity (Ki) | Functional Activity | Potency (EC50) | Primary Cardiovascular Effect |

|---|---|---|---|---|

| 5-HT2B | 10 - 50 nM madinamerica.com | Full Agonist madinamerica.comresearchgate.net | 23 - 24 nM nih.gov | Mitogenesis in valvular interstitial cells nih.gov |

| 5-HT2A | Moderate Affinity madinamerica.com | Partial Agonist madinamerica.com | ~1.8 µM (aortic contraction) nih.gov | Arterial vasoconstriction nih.govnih.gov |

| 5-HT2C | Moderate Potency madinamerica.com | Full Agonist madinamerica.com | Not specified | Primarily associated with anorectic effects |

Direct Ion Channel Effects

While research on norfenfluramine's direct ion channel activity is limited, studies on its parent compound, fenfluramine, provide insight into potential mechanisms of cardiotoxicity. Fenfluramine has been shown to directly block voltage-gated sodium channels (I_Na) in cardiac myocytes. nih.gov This effect is concentration-dependent and results in a significant reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential. nih.gov The mechanism involves a tonic blockade of sodium channels, with evidence suggesting a preferential binding to the inactivated state of the channel. nih.gov This action can disrupt normal cardiac conduction.

Furthermore, fenfluramine has been observed to inhibit voltage-gated potassium channels (Kv) in pulmonary arterial smooth muscle cells. physiology.org This inhibition of potassium currents leads to membrane depolarization and subsequent vasoconstriction. nih.govphysiology.org It is hypothesized that individuals with preexisting Kv channel dysfunction may be more susceptible to the vasoconstrictive effects of fenfluramine, potentially predisposing them to the development of pulmonary hypertension. physiology.org

Table 2: Electrophysiological and Vasoconstrictive Effects of Norfenfluramine and Fenfluramine

| Compound | Cell/Tissue Type | Target | Effect | Key Research Finding |

|---|---|---|---|---|

| (+)-Norfenfluramine | Mouse Aorta | 5-HT2A Receptor | Vasoconstriction | Potent, concentration-dependent contraction (-log EC50 [M] = 5.73) nih.gov |

| Fenfluramine | Guinea-pig Ventricular Myocytes | Voltage-Gated Na+ Channels | Channel Blockade | Concentration-dependent decrease in action potential Vmax nih.gov |

| Fenfluramine | Pulmonary Arterial Smooth Muscle Cells | Voltage-Gated K+ Channels | Channel Inhibition | Reduction of 4-aminopyridine-sensitive potassium currents physiology.org |

Advanced Research Methodologies and Analytical Approaches for Norfenfluramine Hydrochloride

In vitro Receptor Binding and Functional Assays

The interaction of norfenfluramine (B1679916) with various neurotransmitter receptors is a key area of research. In vitro receptor binding assays are utilized to determine the affinity of the compound for specific receptor subtypes, while functional assays assess its ability to activate (agonist activity) or block (antagonist activity) these receptors.

Norfenfluramine has demonstrated high affinity for several serotonin (B10506) (5-HT) receptor subtypes, particularly the 5-HT2B and 5-HT2C receptors. fda.gov Both enantiomers of norfenfluramine are potent agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors, with the dexnorfenfluramine enantiomer generally showing higher potency than levonorfenfluramine. wikipedia.org In addition to its activity at serotonin receptors, binding assays have revealed interactions with other receptors. A study showed moderate to strong binding of norfenfluramine to the β-adrenergic receptor (non-selective), β2 adrenergic receptor, muscarinic M1 receptor, and the sigma receptor. fda.gov However, in subsequent functional assays, racemic norfenfluramine did not exhibit agonist activity at these receptors. fda.gov

Interactive Table: Receptor Binding and Functional Activity of Norfenfluramine

| Receptor Subtype | Binding Affinity (Inhibition Ratio >30%) | Functional Activity |

|---|---|---|

| 5-HT2A | Yes wikipedia.org | Potent Agonist wikipedia.org |

| 5-HT2B | High Affinity fda.gov | Potent Agonist wikipedia.org |

| 5-HT2C | High Affinity fda.gov | Potent Agonist wikipedia.org |

| β-adrenergic (non-selective) | Yes fda.gov | No Agonist Activity fda.gov |

| β2-adrenergic | Yes fda.gov | No Agonist Activity fda.gov |

| Muscarinic M1 | Yes fda.gov | No Agonist Activity fda.gov |

| Sigma | Yes fda.gov | No Agonist Activity fda.gov |

In vitro Metabolic Characterization and Reaction Phenotyping

Understanding the metabolic fate of norfenfluramine is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using human liver microsomes, S9 fractions, and recombinant cytochrome P450 (CYP) enzymes are standard approaches for this characterization. nih.govvisikol.com

Norfenfluramine is the major N-dealkylated metabolite of fenfluramine (B1217885). fda.gov Further in vitro metabolism studies have been conducted to identify the enzymes responsible for norfenfluramine's clearance. Incubation of norfenfluramine with recombinant human CYP enzymes, including rCYP1A2, rCYP2B6, rCYP2C19, and rCYP2D6, resulted in a 10-20% metabolism of the compound. nih.gov However, studies using selective CYP inhibitors did not show clear inhibition of norfenfluramine metabolism by any single inhibitor, suggesting that multiple enzymes contribute to its clearance. nih.gov

Reaction phenotyping studies are crucial for identifying the specific CYP isoforms involved in a compound's metabolism. enamine.netcriver.com For the parent compound, fenfluramine, reaction phenotyping showed that its metabolism to norfenfluramine is mediated by rCYP1A2, rCYP2B6, rCYP2C19, and rCYP2D6. nih.gov Norfenfluramine itself has been shown to be an in vitro inhibitor of CYP2D6, with an IC50 of 16 µM. researcher.life

Interactive Table: In Vitro Metabolic Profile of Norfenfluramine

| Parameter | Finding |

|---|---|

| Formation | Major N-dealkylated metabolite of fenfluramine fda.gov |

| Metabolizing Enzymes | rCYP1A2, rCYP2B6, rCYP2C19, rCYP2D6 (10-20% metabolism) nih.gov |

| CYP Inhibition | Direct inhibitor of CYP2D6 (IC50 = 16 µM) researcher.life |

In vivo Pharmacodynamic and Behavioral Studies in Animal Models

Animal models are indispensable for investigating the pharmacodynamic and behavioral effects of norfenfluramine in a living system. These studies provide insights into its therapeutic potential and central nervous system effects.

In rodent models of epilepsy, norfenfluramine has demonstrated significant antiseizure activity. nih.gov In the maximal electroshock seizure (MES) test in mice, norfenfluramine showed anticonvulsant activity with an ED50 between 5.1 and 14.8 mg/kg. nih.govresearchgate.net In the DBA/2 mouse model of audiogenic seizures, l-norfenfluramine was found to be particularly potent. nih.govresearchgate.net Studies in rats have also shown that both d- and l-norfenfluramine possess anticonvulsant properties. ovid.com A zebrafish model of Dravet syndrome has also been utilized to evaluate the efficacy of norfenfluramine enantiomers. nih.gov

Behavioral studies in rats have explored the role of norfenfluramine in modulating motor activity. Both fenfluramine and its metabolite d-norfenfluramine have been shown to dose-dependently reduce locomotor and investigatory activity. nih.gov Interestingly, research suggests that this reduction in activity is not primarily mediated by serotonin release. nih.gov In drug discrimination studies, rats were trained to discriminate norfenfluramine from vehicle, with results indicating a pharmacological similarity between norfenfluramine and its parent compound, fenfluramine. nih.gov

Interactive Table: Summary of In Vivo Studies with Norfenfluramine

| Animal Model | Study Type | Key Findings |

|---|---|---|

| Mice (MES test) | Anticonvulsant Activity | ED50 values between 5.1 and 14.8 mg/kg. nih.govresearchgate.net |

| Mice (DBA/2 audiogenic seizure) | Anticonvulsant Activity | l-norfenfluramine was highly potent. nih.govresearchgate.net |

| Rats | Behavioral (Locomotor) | Dose-dependently reduced locomotor and investigatory activity. nih.gov |

| Rats | Drug Discrimination | Rats could discriminate norfenfluramine from vehicle; showed pharmacological similarity to fenfluramine. nih.gov |

Neurochemical Analysis Techniques

To correlate pharmacodynamic effects with drug exposure, sensitive and specific analytical techniques are required to quantify norfenfluramine concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for the analysis of norfenfluramine in plasma and brain tissue. altasciences.com This technique allows for the precise measurement of the compound and its metabolites, which is crucial for pharmacokinetic and pharmacodynamic modeling. Studies have shown that norfenfluramine distributes into rat brain tissue at concentrations 15 to 60-fold greater than those in plasma. fda.gov

Genetic and Molecular Approaches in Receptor Expression and Function

Genetic and molecular techniques are employed to investigate how norfenfluramine may influence the expression and function of its target receptors and related signaling molecules. While direct studies on norfenfluramine are limited, research on its parent compound, d-fenfluramine, provides relevant insights. Neonatal treatment of mice with d-fenfluramine, which is metabolized to d-norfenfluramine, led to long-term changes in the expression of genes related to the serotonergic system. researchgate.net Specifically, decreases in the expression of the 5-HT1A receptor, serotonin transporter (SERT), and brain-derived neurotrophic factor (BDNF) were observed in the mesencephalic raphe region. researchgate.net These molecular changes were associated with long-term behavioral alterations in the adult mice. researchgate.net Such approaches are valuable for understanding the neurodevelopmental and long-term effects of compounds acting on the serotonin system.

Electrophysiological Studies for Ionic Channel Modulation

Electrophysiological techniques, such as patch-clamp and voltage-clamp, are used to study the effects of compounds on the function of ion channels, which play a critical role in neuronal excitability. nih.gov While research has shown that the parent compound, fenfluramine, and its enantiomers can alter the activity of the hNav1.5 sodium channel, specific electrophysiological data on norfenfluramine's direct modulation of various ionic channels is an area for further investigation. fda.gov The general principle of these studies is to measure the ionic currents flowing through specific channels in the presence and absence of the test compound to determine if it acts as a blocker, opener, or modulator of channel gating.

Future Research Directions and Therapeutic Advancement of Norfenfluramine Hydrochloride Analogs

Elucidating Unexplored Pharmacological Mechanisms

While the serotonergic activity of norfenfluramine (B1679916) is well-established, its complete pharmacological profile is likely more complex. A deeper understanding of its mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel, more targeted analogs.

Sigma-1 Receptor Modulation: Beyond its effects on serotonin (B10506) receptors, norfenfluramine, along with its parent compound fenfluramine (B1217885), has been shown to modulate the sigma-1 receptor. nih.govresearchgate.net This receptor is an intracellular chaperone protein involved in regulating ion channels and neuronal signaling. Research indicates that both fenfluramine and norfenfluramine can disrupt the interaction between the sigma-1 receptor and the NR1 subunit of the NMDA receptor. researchgate.netnih.gov This action may contribute to the antiseizure effects by modulating glutamatergic excitatory neurotransmission. researchgate.netresearchgate.net Further investigation into the precise nature of this interaction and its downstream consequences could reveal new therapeutic targets for epilepsy and related neurological disorders.

5-HT Receptor Subtype Specificity: Norfenfluramine displays high affinity and agonist activity at 5-HT2B and 5-HT2C receptors, and to a lesser extent, at 5-HT2A receptors. fda.govnih.govwikipedia.org The antiseizure effects are thought to be mediated, in part, through 5-HT1D and 5-HT2C receptors, while activation of 5-HT2B receptors is linked to adverse cardiovascular effects. fda.govunc.edu A more granular understanding of the specific downstream signaling pathways activated by norfenfluramine at each of these receptor subtypes is needed. This could lead to the design of analogs with a more favorable balance of activity at different 5-HT receptors, thereby enhancing efficacy while minimizing side effects.

Modulation of Glutamatergic and GABAergic Systems: The interplay between the serotonergic system and the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems is a critical area of investigation. The modulation of the NMDA receptor via the sigma-1 receptor is one such example. researchgate.netnih.gov Future studies should explore other potential indirect effects of norfenfluramine on glutamate (B1630785) and GABA release, reuptake, and receptor function. Understanding how norfenfluramine influences the delicate balance between excitation and inhibition in the brain will be essential for a comprehensive understanding of its anticonvulsant properties. researchgate.net

Development of Enantiomerically Pure Therapeutic Candidates

Norfenfluramine is a chiral molecule, existing as two mirror-image enantiomers: d-norfenfluramine and l-norfenfluramine. These enantiomers can have distinct pharmacological and toxicological profiles.

L-norfenfluramine as a Chiral Switch Candidate: Research has highlighted l-norfenfluramine as a promising candidate for development as an enantiomerically pure antiseizure medication. nih.govresearchgate.nethuji.ac.il Studies in rodent models have shown that l-norfenfluramine possesses comparable antiseizure activity to the racemic mixture and to its parent compound, l-fenfluramine. nih.gov In some models, l-norfenfluramine was found to be significantly more potent than d,l-fenfluramine and l-fenfluramine. nih.gov The development of l-norfenfluramine as a single-enantiomer drug, a strategy known as a "chiral switch," could offer a better-defined therapeutic agent with a potentially improved safety profile. nih.govresearchgate.net

Enantioselective Synthesis and Preclinical Evaluation: The advancement of enantiomerically pure norfenfluramine requires robust methods for enantioselective synthesis to produce the desired enantiomer with high purity. acs.org Following successful synthesis, comprehensive preclinical studies are necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of each enantiomer. This includes detailed assessments of their antiseizure efficacy in various epilepsy models and a thorough evaluation of their potential for adverse effects, particularly cardiotoxicity.

Clinical Potential of L-norfenfluramine: Given the evidence suggesting that the d-enantiomers of fenfluramine and norfenfluramine are primarily responsible for the cardiovascular adverse effects, l-norfenfluramine holds the potential for a safer therapeutic option. nih.govnih.gov Clinical trials specifically designed to evaluate the efficacy and safety of enantiomerically pure l-norfenfluramine are a logical and critical next step in its development. Such trials would need to carefully assess not only seizure reduction but also the long-term cardiovascular safety of this compound.

Strategies to Mitigate Cardiotoxicity while Preserving Efficacy

The primary safety concern associated with fenfluramine and norfenfluramine is the risk of cardiac valvulopathy and pulmonary hypertension. This adverse effect is primarily attributed to the activation of serotonin 5-HT2B receptors on cardiac valve fibroblasts by d-norfenfluramine. nih.govunc.edureprocell.com

Targeting Enantiomer-Specific Receptor Interactions: The key strategy to mitigate cardiotoxicity lies in exploiting the stereoselective interaction of norfenfluramine enantiomers with the 5-HT2B receptor. d-Norfenfluramine is a potent agonist at this receptor, whereas l-norfenfluramine has a significantly lower affinity and potency. mdpi.com By developing l-norfenfluramine as a single-enantiomer drug, the risk of 5-HT2B-mediated cardiotoxicity could be substantially reduced while retaining the desired antiseizure effects mediated through other targets. nih.govnih.gov

Development of Analogs with Reduced 5-HT2B Affinity: Another promising approach is the rational design of norfenfluramine analogs with modified chemical structures that reduce their affinity for the 5-HT2B receptor. This involves creating new molecules that retain the pharmacophore responsible for antiseizure activity but are sterically or electronically hindered from binding effectively to the 5-HT2B receptor. Such analogs would require extensive in vitro screening to assess their receptor binding profiles and functional activity at a wide range of serotonin receptors.

Preclinical and Clinical Cardiovascular Safety Monitoring: For any new analog or enantiomerically pure formulation of norfenfluramine, rigorous preclinical and clinical cardiovascular safety monitoring is paramount. This includes in vitro assays to determine the affinity and agonist activity at the 5-HT2B receptor, as well as long-term in vivo studies in animal models to assess for any signs of cardiac valvulopathy. In human trials, regular echocardiographic monitoring would be essential to ensure the long-term cardiovascular safety of these novel therapeutic candidates.

Pharmacogenomic Considerations in Individual Variability

Individual responses to medications can vary significantly due to genetic differences in drug-metabolizing enzymes and drug targets. Pharmacogenomics aims to understand and predict this variability.

Role of CYP450 Enzymes in Metabolism: Fenfluramine is metabolized to norfenfluramine primarily by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. Genetic variations (polymorphisms) in the genes encoding these enzymes are common and can lead to altered enzyme activity, resulting in inter-individual differences in drug metabolism. Individuals who are "poor metabolizers" for a particular CYP enzyme may have higher concentrations of the parent drug and lower concentrations of the metabolite, and vice versa for "ultrarapid metabolizers."

Impact of CYP2D6 and CYP2C19 Polymorphisms: Polymorphisms in CYP2D6 and CYP2C19 are particularly relevant as they can significantly impact the metabolism of many drugs. Understanding how these specific genetic variations affect the pharmacokinetics of fenfluramine and norfenfluramine is essential for optimizing dosing and minimizing the risk of adverse effects. For example, a poor metabolizer might require a lower dose to avoid toxicity, while an ultrarapid metabolizer might need a higher dose to achieve a therapeutic effect.

Potential for Pharmacogenomic-Guided Dosing: The development of pharmacogenomic testing for patients being considered for fenfluramine therapy could enable more personalized treatment strategies. By identifying a patient's CYP genotype, clinicians could potentially tailor the dosage to their predicted metabolic capacity. This could lead to improved efficacy and safety outcomes. Further research is needed to establish clear guidelines for dose adjustments based on pharmacogenomic data.

Novel Therapeutic Targets and Rational Drug Design

The development of new and improved norfenfluramine analogs will be driven by a deeper understanding of its structure-activity relationships and the identification of novel therapeutic targets.

Structure-Activity Relationship (SAR) Studies: SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of norfenfluramine and assessing the impact on its affinity for various receptors and its antiseizure potency, researchers can identify the key chemical features required for efficacy and those associated with adverse effects. This knowledge is fundamental to the rational design of new drug candidates. acs.org

Computational Modeling and Drug Design: Computational tools, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of norfenfluramine and its analogs with their target receptors at the atomic level. These in silico methods can help predict the binding affinity and functional activity of novel compounds, thereby guiding the synthetic chemistry efforts and accelerating the drug discovery process.

Q & A

Q. What is the primary pharmacological mechanism of norfenfluramine hydrochloride in cardiovascular and neurological research?

this compound acts as a selective 5-HT2B receptor agonist (Ki: 11.2 nM) and modulates intracellular calcium signaling by stimulating phosphoinositide hydrolysis . It induces vasoconstriction in rat pulmonary arteries and aorta via 5-HT2A/2B receptor activation, making it a tool for studying pulmonary hypertension and valvular heart disease. Methodologically, receptor specificity should be confirmed using selective antagonists (e.g., SB204741 for 5-HT2B) in parallel experiments .

Q. What validated analytical methods are recommended for quantifying this compound in plasma or tissue samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring plasma concentrations of norfenfluramine and its parent compound, fenfluramine. Key parameters include:

- Chromatographic separation : C18 column, isocratic elution with methanol/ammonium formate buffer .

- Sample preparation : Solid-supported liquid extraction (e.g., for brain tissue) to minimize matrix interference .

- Validation : Include calibration curves (1–50 ng/mL range) and internal standards (e.g., deuterated norfenfluramine) .

Q. How does this compound differ from fenfluramine in experimental applications?

Norfenfluramine, the active metabolite of fenfluramine, exhibits stronger 5-HT2B selectivity and enhanced potency in dopamine/serotonin release from synaptic vesicles . Unlike fenfluramine, it lacks significant activity at SERT (serotonin transporter), reducing off-target effects in neurotransmitter uptake assays. Comparative studies should use dose-response curves (e.g., 1–300 μg/kg IV in rats) to differentiate hemodynamic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between norfenfluramine’s vasoconstrictive effects and its lack of proliferative activity in pulmonary artery smooth muscle cells (PASMCs)?

Contradictory findings arise from tissue-specific receptor coupling:

- Vasoconstriction : Mediated by 5-HT2B-induced calcium flux in vascular smooth muscle .

- Proliferation absence : Due to minimal Tph1 enzyme induction and downstream serotonin synthesis in PASMCs . Methodological recommendations:

- Use siRNA knockdown of 5-HT2B in PASMCs to isolate proliferation pathways.

- Pair norfenfluramine with serotonin synthesis inhibitors (e.g., PCPA) to validate indirect effects .

Q. What experimental controls are critical when assessing norfenfluramine’s effects on neurotransmitter release in ex vivo models?

- Pharmacological controls : Co-administer 5-HT2A/2B antagonists (e.g., ketanserin or RS127445) to confirm receptor-specific release .

- Vehicle controls : Account for solvent effects (e.g., ethanol/Kolliphor EL mixtures used in intracerebral injections) .

- Calcium chelators : Use BAPTA-AM to differentiate Ca²⁺-dependent vs. independent release mechanisms .

Q. What are the optimal storage and stability conditions for this compound in long-term assays?

- Solid form : Store at 4°C in sealed, moisture-free containers; stability >12 months .

- Stock solutions : Prepare in water (18.75 mg/mL, heated to 60°C with sonication) and store at -80°C for ≤6 months. Avoid freeze-thaw cycles .

- In vitro validation: Pre-test compound activity after storage using a rat aortic contraction assay (EC₅₀: ~10 nM) .

Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.